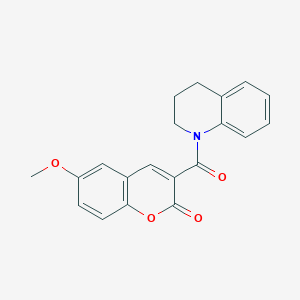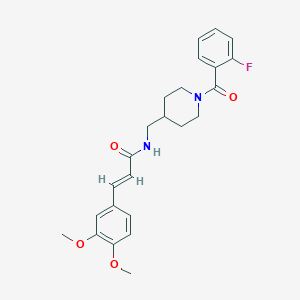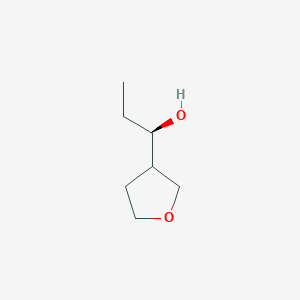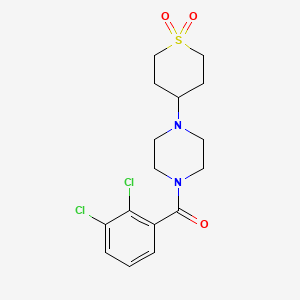
4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25N3O4S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis and Characterization
The compound 4-Methoxy-N-(2-(1-Methyl-1H-Pyrrol-2-yl)-2-Morpholinoethyl)benzenesulfonamide is a part of a broader class of chemicals that have been synthesized and characterized for various research applications. For instance, the synthesis and characterization of similar sulfonamide derivatives have been detailed, providing insights into their structural and physicochemical properties. These studies often involve the use of spectroscopic methods such as FT-IR, NMR, and mass spectrometry to elucidate the compounds' structures and understand their potential applications in scientific research (Pernak et al., 2011).
Antimicrobial and Anticancer Activity
Research has also been conducted on the biological activities of sulfonamide derivatives, including antimicrobial and anticancer properties. For example, studies have explored the synthesis of sulfonamide compounds and their evaluation for antimicrobial activity against various bacterial and fungal strains. These investigations provide valuable information on the potential therapeutic applications of these compounds (Prasad et al., 2010).
Enzyme Inhibition
Sulfonamide derivatives have been studied for their enzyme inhibitory properties, particularly in the context of carbonic anhydrase inhibition. This area of research is significant for understanding the potential therapeutic uses of these compounds in treating conditions like glaucoma and other disorders related to enzyme dysfunction (Gul et al., 2016).
Interaction with DNA
Some sulfonamide compounds have been investigated for their ability to interact with DNA, which is crucial for understanding their mechanism of action in potential therapeutic applications. Studies involving the binding of these compounds to DNA and their nuclease activity provide insights into their role in influencing genetic material, which is relevant for cancer research and the development of novel anticancer agents (Kumar et al., 2020).
Properties
IUPAC Name |
4-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-20-9-3-4-17(20)18(21-10-12-25-13-11-21)14-19-26(22,23)16-7-5-15(24-2)6-8-16/h3-9,18-19H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGICAEVBDXJDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![dimethyl 1-[2-(4-methylphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B3014583.png)
![(4-Benzylpiperazin-1-yl)(6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B3014584.png)
![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B3014585.png)


![6-[1-(2-amino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-chlorobenzyl)hexanamide](/img/no-structure.png)
![(E)-2-amino-N-butyl-1-((3-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3014595.png)
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3014596.png)
![N-{5-[(Z)-2-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)vinyl]-3-methylisoxazol-4-yl}cyclopropanecarboxamide](/img/structure/B3014597.png)
![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B3014599.png)


